N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2-phenoxyacetamide N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2-phenoxyacetamide
Brand Name: Vulcanchem
CAS No.: 477569-75-8
VCID: VC0369852
InChI: InChI=1S/C21H16N2O2S/c24-20(14-25-15-8-2-1-3-9-15)22-17-11-5-4-10-16(17)21-23-18-12-6-7-13-19(18)26-21/h1-13H,14H2,(H,22,24)
SMILES: C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Molecular Formula: C21H16N2O2S
Molecular Weight: 360.4g/mol

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2-phenoxyacetamide

CAS No.: 477569-75-8

Main Products

VCID: VC0369852

Molecular Formula: C21H16N2O2S

Molecular Weight: 360.4g/mol

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2-phenoxyacetamide - 477569-75-8

CAS No. 477569-75-8
Product Name N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2-phenoxyacetamide
Molecular Formula C21H16N2O2S
Molecular Weight 360.4g/mol
IUPAC Name N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide
Standard InChI InChI=1S/C21H16N2O2S/c24-20(14-25-15-8-2-1-3-9-15)22-17-11-5-4-10-16(17)21-23-18-12-6-7-13-19(18)26-21/h1-13H,14H2,(H,22,24)
Standard InChIKey OHHQQVXTXQAWAJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Canonical SMILES C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
PubChem Compound 3822151
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator